molecular formula C23H19N3O2S B2767093 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034542-30-6

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2767093
CAS No.: 2034542-30-6
M. Wt: 401.48
InChI Key: IVQSXHAZYUZRQK-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Xanthene Core Formation: The xanthene core is often synthesized via a Friedel-Crafts alkylation reaction involving resorcinol and phthalic anhydride.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the xanthene carboxylic acid with an amine derivative of the pyrazole-thiophene intermediate using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the pyrazole ring, typically using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the xanthene core, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring

    Reduction: Reduced pyrazole derivatives

    Substitution: Alkylated xanthene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its fluorescent properties. It can be employed in imaging studies to track biological processes in real-time.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. The presence of the pyrazole and thiophene rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, influencing enzymatic activity or receptor binding. The thiophene ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity. The xanthene core’s fluorescent properties allow it to be used in imaging applications, where it can bind to cellular components and emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
  • N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
  • N-(2-(1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-9H-xanthene-9-carboxamide

Uniqueness

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which provide a distinct set of chemical and biological properties. This combination allows for diverse interactions with biological targets and unique electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-23(24-15-18(21-11-5-14-29-21)26-13-6-12-25-26)22-16-7-1-3-9-19(16)28-20-10-4-2-8-17(20)22/h1-14,18,22H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQSXHAZYUZRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CS4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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